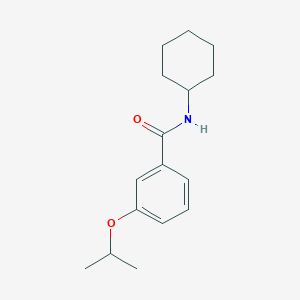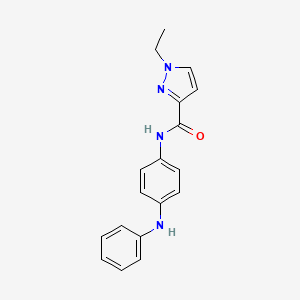
N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as FMPC, is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases. In cancer research, N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been evaluated for its ability to inhibit the growth of cancer cells and may be a promising candidate for the development of new anticancer drugs. Additionally, N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been studied as a potential treatment for inflammatory diseases, such as arthritis and colitis.
Wirkmechanismus
The mechanism of action of N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is thought to work by inhibiting the activity of certain enzymes and signaling pathways in cells. N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory molecules. By inhibiting COX-2, N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide may help to reduce inflammation and pain. N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has also been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and regulation. By inhibiting PKC, N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide may help to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can inhibit the growth and proliferation of cancer cells, reduce inflammation, and protect neurons from damage. In vivo studies have shown that N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide can reduce the severity of symptoms in animal models of arthritis and colitis. Additionally, N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have low toxicity and is well-tolerated in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize, has low toxicity, and is well-tolerated in animal studies. Additionally, N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide has been shown to have a variety of potential applications in various fields, making it a versatile compound for research. However, there are also limitations to the use of N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments. Its mechanism of action is not fully understood, and more research is needed to determine its efficacy in humans. Additionally, the cost of synthesizing N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide may be prohibitive for some researchers.
Zukünftige Richtungen
There are several future directions for research on N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide as a potential treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide may have applications in the treatment of other inflammatory diseases, such as multiple sclerosis and asthma. Another area of interest is the development of N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide as a potential anticancer agent, either alone or in combination with other drugs. Further research is also needed to determine the optimal dosage and administration of N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide for different applications.
Synthesemethoden
The synthesis of N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide involves several steps, including the reaction between 4-fluoro-2-methylbenzoic acid and thionyl chloride to form 4-fluoro-2-methylbenzoyl chloride. This intermediate compound is then reacted with 1-methyl-1H-pyrazole-5-carboxamide to produce N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide. The synthesis method has been optimized to improve the yield and purity of N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide, making it a viable option for large-scale production.
Eigenschaften
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-8-7-9(13)3-4-10(8)15-12(17)11-5-6-14-16(11)2/h3-7H,1-2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEYXXUOJQVPRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-1-methyl-1H-pyrazole-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-methyl-3-[(3-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5500330.png)
![1-acetyl-N-(4,5-dimethyl-3-{[(3-pyridinylmethyl)amino]carbonyl}-2-thienyl)-4-piperidinecarboxamide](/img/structure/B5500337.png)
![ethyl 4-[4-{[5-(3-chlorophenyl)-2-furyl]methylene}-5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]benzoate](/img/structure/B5500345.png)

![2-[4-(3-chlorobenzyl)-1-piperazinyl]pyrimidine](/img/structure/B5500363.png)
![5-[1-(2,4-difluoro-3-methoxybenzoyl)piperidin-3-yl]-4-ethyl-2-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5500375.png)

![3-[{[2-(4-methoxy-2,5-dimethylphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}(methyl)amino]propane-1,2-diol](/img/structure/B5500397.png)
![N-(2,4-dimethoxyphenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B5500399.png)


![3-(allylthio)-6-(5-chloro-2,3-dimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5500411.png)
![N-[2-(4-fluorophenoxy)ethyl]cyclohexanecarboxamide](/img/structure/B5500417.png)
![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)